3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
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Overview
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C16H15FO4 and a molecular weight of 290.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an ethoxy group, a fluorobenzyl group, and a benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 2-fluorobenzyl alcohol.
Esterification: The 3-ethoxybenzoic acid undergoes esterification with 2-fluorobenzyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxybenzoic acid: Lacks the fluorobenzyl group, making it less versatile in certain chemical reactions.
4-[(2-Fluorobenzyl)oxy]benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
Uniqueness
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid is unique due to the presence of both ethoxy and fluorobenzyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This combination of functional groups allows for a broader range of reactions and interactions compared to similar compounds .
Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGLCWNTUMLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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